![molecular formula C13H14N4OS B4677313 N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677313.png)

N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

Vue d'ensemble

Description

1,2,4-Triazole is a type of heterocyclic compound. It is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Applications De Recherche Scientifique

Drug Discovery

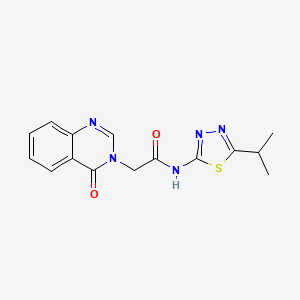

The 1,2,3-triazole core, which is part of the compound, is found in many prominent medicinal compounds available in the market . These include anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole, and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles have found broad applications in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their wide range of applications in pharmaceuticals . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They are part of the compounds used in dyes, photographic materials, and photostabilizers .

Materials Science

In materials science, 1,2,3-triazoles are used in the development of new materials . They are used in industrial applications such as agrochemicals, and corrosion inhibitors for copper alloys .

Orientations Futures

The study of 1,2,4-triazole derivatives is a vibrant field due to their wide range of biological activities . Future research could involve the synthesis and study of new 1,2,4-triazole derivatives, including “N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide”, to discover new drugs with improved efficacy and safety profiles.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

It is suggested that similar compounds may interact with their targets and cause changes at the molecular level .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to possess various biological activities, which suggests they may affect multiple pathways .

Pharmacokinetics

Similar compounds, such as indole derivatives, are known to have broad-spectrum biological activities , suggesting they may have favorable pharmacokinetic properties.

Result of Action

It is suggested that similar compounds may have various biological activities, indicating they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propriétés

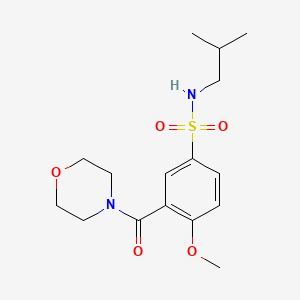

IUPAC Name |

N-cyclopropyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(15-10-6-7-10)8-19-13-14-9-17(16-13)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIAXHAOAHQFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4677236.png)

![N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4677242.png)

amine hydrochloride](/img/structure/B4677249.png)

![N-(2,5-dichlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4677269.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4677277.png)

![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4677279.png)

![N-butyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4677288.png)

![4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4677303.png)

![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677338.png)

![2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4677345.png)